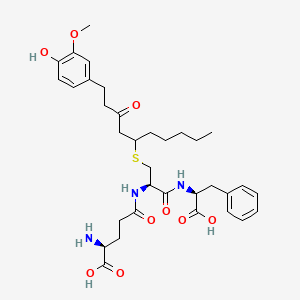
Glu-6-shogaol-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-6-shogaol-Phe is a compound derived from ginger (Zingiber officinale). It is a conjugate of 6-shogaol, a bioactive compound found in ginger, and phenylalanine, an essential amino acid. 6-shogaol is known for its potent anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Phe involves the conjugation of 6-shogaol with phenylalanine. One common method is the use of acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid. Environmentally friendly methods like vapor processing, microwave processing, and ultrasound-assisted catalytic processes have also been investigated .
Industrial Production Methods
Industrial production of this compound typically involves optimizing extraction conditions for high yields of 6-shogaol from ginger. Techniques such as reflux extraction at temperatures around 76.9°C for 3.4 hours have been used to achieve high contents of 6-shogaol .
Análisis De Reacciones Químicas
Types of Reactions
Glu-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Aplicaciones Científicas De Investigación
Glu-6-shogaol-Phe has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has shown potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Glu-6-shogaol-Phe involves several molecular targets and pathways:
Induction of Apoptosis: It promotes apoptosis in cancer cells by regulating related signaling pathways and protein expression.
Oxidative Stress: It induces oxidative stress in cancer cells, leading to cell death.
Autophagy: It can induce autophagic cell death in certain cancer cell types.
Comparación Con Compuestos Similares
Glu-6-shogaol-Phe is unique compared to other similar compounds due to its specific combination of 6-shogaol and phenylalanine. Similar compounds include:
6-Gingerol: A precursor to 6-shogaol with similar but less potent biological activities.
6-Dehydrogingerduone: Another ginger-derived compound with different biological effects.
This compound stands out due to its enhanced potency and efficacy in various biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C34H47N3O9S |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1 |
Clave InChI |
XFTPJIMCKUZJDI-CXHZJFFNSA-N |
SMILES isomérico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


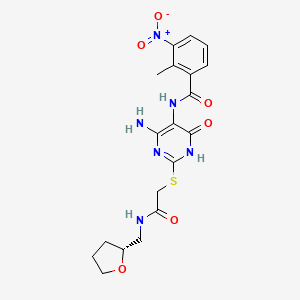
![5-(4-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13852698.png)
![2-(2,4-difluorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride](/img/structure/B13852713.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
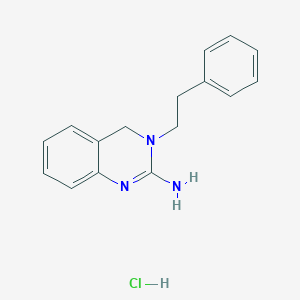
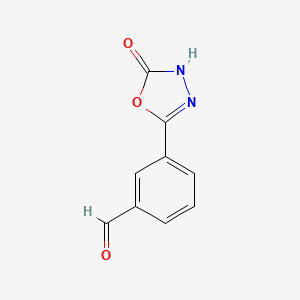
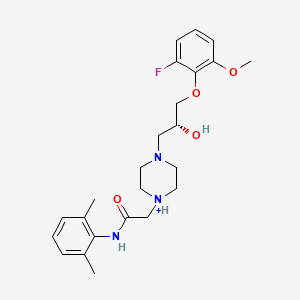
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
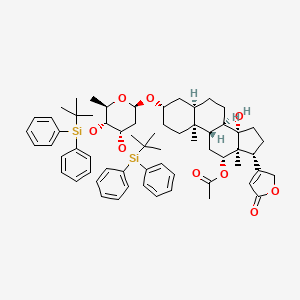
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
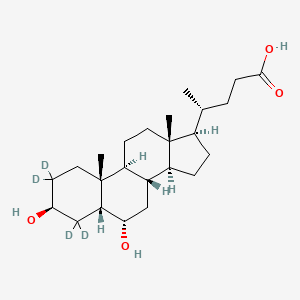
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
